molecular formula C12H15F3N2O2 B14034987 1-(4-(Trifluoromethyl)phenyl)piperazine formate

1-(4-(Trifluoromethyl)phenyl)piperazine formate

Cat. No.: B14034987
M. Wt: 276.25 g/mol
InChI Key: LSXZEQMYUJAPNP-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)piperazine formate is a chemical compound that belongs to the class of phenylpiperazines. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Trifluoromethyl)phenyl)piperazine formate can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)piperazine formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)piperazine formate has been extensively studied for its scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its effects on serotonin receptors and potential use in studying neurotransmitter pathways.

    Medicine: Explored for its potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and anxiety.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperazine formate involves its interaction with serotonin receptors. It acts as a serotonergic releasing agent, promoting the release of serotonin in the brain. This interaction primarily occurs at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors, where it functions as a full agonist or partial agonist . The compound’s effects on serotonin release and receptor activation contribute to its potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)piperazine: Another phenylpiperazine with a trifluoromethyl group at the meta position.

    1-(4-Fluorophenyl)piperazine: A phenylpiperazine with a fluorine atom instead of a trifluoromethyl group.

    1-(4-Chlorophenyl)piperazine: A phenylpiperazine with a chlorine atom at the para position

Uniqueness

1-(4-(Trifluoromethyl)phenyl)piperazine formate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

formic acid;1-[4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H13F3N2.CH2O2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16;2-1-3/h1-4,15H,5-8H2;1H,(H,2,3)

InChI Key

LSXZEQMYUJAPNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)O

Origin of Product

United States

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